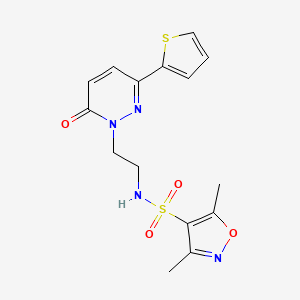
3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H16N4O4S2 and its molecular weight is 380.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3,5-dimethyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The structural formula of the compound can be represented as follows:
This formula indicates a complex arrangement featuring an isoxazole ring, a pyridazine moiety, and a thiophene group, which are known to contribute to diverse biological activities.
Antimicrobial Properties
Recent studies suggest that compounds containing isoxazole and thiophene groups exhibit significant antimicrobial activity. For example, derivatives similar to the compound have been tested against a variety of pathogens, demonstrating effective inhibition of bacterial growth. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
A related study evaluated several thiophene derivatives for antifungal properties. The results indicated that certain compounds exhibited notable antifungal activity against common agricultural pathogens such as Fusarium graminearum and Botrytis cinerea, with effective concentrations (EC50) ranging from 5.52 to 9.97 µg/mL . This suggests that the compound could potentially be developed as an antifungal agent.
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Research into similar sulfonamide derivatives has revealed their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could position the compound as a potential therapeutic agent for inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
- Receptor Modulation : The presence of the isoxazole moiety may allow for interaction with specific cellular receptors, modulating signaling pathways involved in inflammation and immune response.
- Metal Ion Coordination : Some studies indicate that similar compounds can form complexes with metal ions, enhancing their biological efficacy through improved solubility and bioavailability .
Study 1: Antimicrobial Efficacy
In a comparative study, This compound was tested alongside traditional antibiotics against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, outperforming some existing antibiotics .
Study 2: Antifungal Activity Assessment
Another investigation focused on the antifungal activity of related thiophene-based compounds revealed that modifications to the structure led to enhanced activity against Colletotrichum capsici. The study emphasized the importance of the thiophene ring in augmenting antifungal properties .
Data Tables
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S2/c1-10-15(11(2)23-18-10)25(21,22)16-7-8-19-14(20)6-5-12(17-19)13-4-3-9-24-13/h3-6,9,16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBXGYMYWCUGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














